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Compound of Interest

Compound Name: ZK824859

Cat. No.: B12284435 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ZK824859 is a potent and selective inhibitor of urokinase plasminogen activator (uPA), a serine

protease critically involved in extracellular matrix degradation, cell migration, and tissue

remodeling.[1] Its inhibitory activity against uPA makes it a valuable tool for in vitro studies

investigating cancer cell invasion, metastasis, and angiogenesis. ZK824859 hydrochloride is

orally available and demonstrates selectivity for human uPA with an IC50 of 79 nM.[1] Its

inhibitory concentrations for tissue plasminogen activator (tPA) and plasmin are significantly

higher, at 1580 nM and 1330 nM, respectively, highlighting its specificity.[1] These application

notes provide detailed protocols for the preparation of ZK824859 solutions and its use in

various in vitro assays to assess its biological activity.

Chemical Properties of ZK824859 Hydrochloride
A summary of the key chemical properties of ZK824859 hydrochloride is provided in the table

below.
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Property Value

Molecular Formula C23H23ClF2N2O4

Molecular Weight 464.89 g/mol

Appearance Solid, Light yellow to yellow

CAS Number 2436760-76-6

Preparation of ZK824859 Solutions for In Vitro
Assays
Proper preparation of ZK824859 solutions is critical for obtaining accurate and reproducible

results in in vitro assays. ZK824859 hydrochloride is highly soluble in DMSO (≥ 125 mg/mL).[1]

For cell-based assays, it is essential to prepare a concentrated stock solution in DMSO and

then dilute it to the final working concentration in the appropriate cell culture medium. The final

concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid

solvent-induced cytotoxicity.

Stock Solution Preparation
Solvent: Use newly opened, anhydrous DMSO to prepare the stock solution, as hygroscopic

DMSO can negatively impact solubility.[1]

Concentration: Prepare a high-concentration stock solution, for example, 10 mM or 20 mM,

in DMSO.

Procedure:

Accurately weigh the required amount of ZK824859 hydrochloride powder.

Add the calculated volume of DMSO to achieve the desired stock concentration.

To aid dissolution, the solution can be gently warmed or sonicated if precipitation occurs.

[1]
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Storage: Store the DMSO stock solution in small aliquots at -80°C for up to 6 months or at

-20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.

Working Solution Preparation
For in vitro assays, the DMSO stock solution should be serially diluted to the desired final

concentrations using the appropriate assay buffer or cell culture medium. It is crucial to ensure

that the final DMSO concentration in the assay does not exceed a level that affects cell viability

or enzyme activity.

The following table summarizes solvent formulations for preparing ZK824859 working

solutions.[1]

Protocol Solvent Composition Final Concentration

1
10% DMSO, 40% PEG300,

5% Tween-80, 45% Saline
≥ 2.08 mg/mL (4.47 mM)

2
10% DMSO, 90% (20% SBE-

β-CD in Saline)
≥ 2.08 mg/mL (4.47 mM)

3 10% DMSO, 90% Corn Oil ≥ 2.08 mg/mL (4.47 mM)

Experimental Protocols
uPA Enzymatic Inhibition Assay
This assay determines the ability of ZK824859 to inhibit the catalytic activity of uPA. The assay

can be performed in a colorimetric or fluorometric format using a specific uPA substrate.

a) Fluorometric Assay Protocol

This protocol is adapted from commercially available urokinase inhibitor screening kits.

Materials:

Human urokinase (uPA) enzyme

Fluorogenic uPA substrate (e.g., Z-GGR-AMC)
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Assay Buffer (e.g., Tris-HCl, pH 8.5)

ZK824859 stock solution in DMSO

Positive control inhibitor (e.g., amiloride hydrochloride)

96-well black, flat-bottom microplate

Fluorescence microplate reader (Ex/Em = 350/450 nm)

Procedure:

Prepare serial dilutions of ZK824859 in Assay Buffer. Also, prepare a positive control inhibitor

and a vehicle control (Assay Buffer with the same final DMSO concentration).

Add 50 µL of the diluted ZK824859, positive control, or vehicle control to the wells of the 96-

well plate.

Add 50 µL of the human uPA enzyme solution to each well.

Incubate the plate at room temperature for 10-15 minutes, protected from light.

Prepare the uPA substrate solution in Assay Buffer.

Add 50 µL of the uPA substrate solution to each well to initiate the reaction.

Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes)

for 30-60 minutes in kinetic mode.

Data Analysis:

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve)

for each well.

Determine the percent inhibition for each concentration of ZK824859 using the following

formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] x 100
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Plot the percent inhibition against the logarithm of the ZK824859 concentration and fit the

data to a dose-response curve to determine the IC50 value.

b) Colorimetric Assay Protocol

Materials:

Human urokinase (uPA) enzyme

Chromogenic uPA substrate

Assay Buffer (e.g., Tris-HCl, pH 8.5)

ZK824859 stock solution in DMSO

Positive control inhibitor

96-well clear, flat-bottom microplate

Microplate reader (absorbance at 405 nm)

Procedure:

Follow steps 1-6 of the fluorometric assay protocol, using a chromogenic substrate.

Incubate the plate at 37°C for a fixed time (e.g., 30-60 minutes).

Measure the absorbance at 405 nm.

Data Analysis:

Subtract the absorbance of the blank (no enzyme) from all readings.

Calculate the percent inhibition as described for the fluorometric assay.

Determine the IC50 value from the dose-response curve.

Reaction Setup Table:
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Component Sample Well
Vehicle Control
Well

Blank Well

ZK824859/Control 50 µL - -

Assay Buffer + DMSO - 50 µL 100 µL

uPA Enzyme 50 µL 50 µL -

uPA Substrate 50 µL 50 µL 50 µL

Total Volume 150 µL 150 µL 150 µL

Cell-Based Assays
For cell-based assays, it is recommended to use cell lines with high expression of uPA and its

receptor, uPAR, such as the human prostate cancer cell lines PC3 and DU145, or the human

breast cancer cell line MDA-MB-231.

a) Cell Migration Assay (Scratch Assay)

This assay assesses the effect of ZK824859 on the collective migration of a cell monolayer.

Materials:

Selected cancer cell line (e.g., PC3, MDA-MB-231)

Complete cell culture medium

Serum-free cell culture medium

ZK824859 stock solution in DMSO

6-well or 12-well tissue culture plates

Sterile 200 µL pipette tips

Microscope with a camera

Procedure:
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Seed the cells in the culture plates and grow them to form a confluent monolayer.

Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.

Wash the wells with PBS to remove detached cells.

Replace the medium with serum-free medium containing various concentrations of

ZK824859 or a vehicle control.

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until

the scratch in the control well is nearly closed.

Measure the width of the scratch at multiple points for each image.

Data Analysis:

Calculate the average scratch width at each time point for each condition.

Determine the percentage of wound closure using the formula: % Wound Closure = [1 -

(Average width at Tt / Average width at T0)] x 100

Compare the rate of wound closure between ZK824859-treated and control cells.

b) Cell Invasion Assay (Transwell Assay)

This assay evaluates the ability of ZK824859 to inhibit the invasion of cells through a basement

membrane matrix.

Materials:

Selected cancer cell line

Transwell inserts with 8 µm pore size membranes

Matrigel or other basement membrane extract

Serum-free and serum-containing cell culture medium

ZK824859 stock solution in DMSO
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Cotton swabs

Cell stain (e.g., Crystal Violet)

Procedure:

Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

Resuspend the cells in serum-free medium containing different concentrations of ZK824859
or a vehicle control.

Add the cell suspension to the upper chamber of the Transwell inserts.

Add serum-containing medium (as a chemoattractant) to the lower chamber.

Incubate the plate for 24-48 hours.

After incubation, remove the non-invading cells from the top of the membrane with a cotton

swab.

Fix and stain the invading cells on the bottom of the membrane.

Count the number of stained cells in several microscopic fields.

Data Analysis:

Calculate the average number of invading cells per field for each condition.

Determine the percentage of invasion inhibition: % Invasion Inhibition = [1 - (Average

invading cells in sample / Average invading cells in control)] x 100

Western Blot Analysis of Downstream Signaling
This protocol allows for the investigation of ZK824859's effect on the uPA-mediated signaling

pathway by analyzing the phosphorylation status of key downstream proteins.

Materials:

Selected cancer cell line
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ZK824859 stock solution in DMSO

RIPA lysis buffer with protease and phosphatase inhibitors

Primary antibodies against p-FAK, FAK, p-Akt, Akt, p-ERK1/2, and ERK1/2

HRP-conjugated secondary antibodies

ECL Western blotting detection reagents

Procedure:

Seed cells and grow them to 70-80% confluency.

Treat the cells with various concentrations of ZK824859 or a vehicle control for a specified

time.

Lyse the cells with RIPA buffer and collect the protein lysates.

Determine the protein concentration of each lysate using a BCA assay.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and incubate with the primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

Detect the protein bands using an ECL detection system.

Data Analysis:

Quantify the band intensities using densitometry software.

Normalize the intensity of the phosphorylated protein bands to the total protein bands.

Compare the levels of protein phosphorylation between ZK824859-treated and control cells.

Signaling Pathways and Experimental Workflows
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// Nodes uPA [label="uPA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; uPAR [label="uPAR",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Integrins [label="Integrins", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; FAK [label="FAK", fillcolor="#FBBC05", fontcolor="#202124"]; Src

[label="Src", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K",

fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853",

fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Raf

[label="Raf", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK",

fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#FBBC05",

fontcolor="#202124"]; CellPro [label="Cell Proliferation,\nSurvival, Migration", shape=ellipse,

fillcolor="#F1F3F4", fontcolor="#202124"]; ZK824859 [label="ZK824859", shape=oval,

fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ZK824859 -> uPA [label="Inhibits", style=dashed, color="#EA4335"]; uPA -> uPAR;

uPAR -> Integrins; Integrins -> FAK; FAK -> Src; Src -> PI3K; Src -> Ras; PI3K -> Akt; Ras ->

Raf -> MEK -> ERK; Akt -> CellPro; ERK -> CellPro; } caption: "uPA Signaling Pathway and

Inhibition by ZK824859"

// Nodes Prep [label="ZK824859 Solution\nPreparation", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; EnzymeAssay [label="uPA Enzymatic\nInhibition Assay",

fillcolor="#FBBC05", fontcolor="#202124"]; CellCulture [label="Cell Culture\n(High uPA/uPAR)",

fillcolor="#34A853", fontcolor="#FFFFFF"]; MigrationAssay [label="Cell Migration

Assay\n(Scratch)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; InvasionAssay [label="Cell

Invasion Assay\n(Transwell)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; WesternBlot

[label="Western Blot Analysis\n(p-FAK, p-Akt, p-ERK)", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis &\nInterpretation", shape=ellipse,

fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Prep -> EnzymeAssay; Prep -> CellCulture; CellCulture -> MigrationAssay;

CellCulture -> InvasionAssay; CellCulture -> WesternBlot; EnzymeAssay -> DataAnalysis;

MigrationAssay -> DataAnalysis; InvasionAssay -> DataAnalysis; WesternBlot -> DataAnalysis;

} caption: "Experimental Workflow for ZK824859 In Vitro Assays"

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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